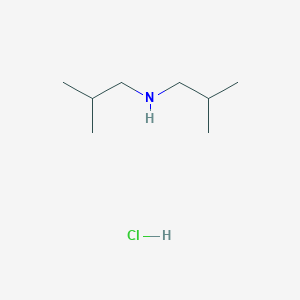
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene (CMDA) is a synthetic azo dye that has been widely used in scientific research. It is a yellow-orange powder that is soluble in organic solvents such as ethanol and chloroform. CMDA is a useful tool for studying the biochemical and physiological effects of azo dyes on living organisms.
Mecanismo De Acción
The mechanism of action of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce oxidative stress and to activate signaling pathways that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to have a range of biochemical and physiological effects on living organisms. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce liver damage, kidney damage, and oxidative stress in rats. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been shown to alter the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has several advantages as a research tool, including its high solubility in organic solvents, its stability under normal laboratory conditions, and its ability to induce DNA damage and mutagenesis. However, 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene also has several limitations, including its toxicity to living organisms, its potential for environmental contamination, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds. One area of interest is the development of new synthetic methods for 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene that are more efficient and environmentally friendly. Another area of interest is the development of new assays for measuring the toxicity and mutagenicity of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene in living organisms. Finally, there is a need for more research on the biochemical and physiological effects of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds, particularly in humans and other primates.
Métodos De Síntesis
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be synthesized by the diazotization of 4-chloro-3-methylaniline and subsequent coupling with dimethylamine. The reaction takes place in an acidic medium and requires careful control of the temperature and pH. The yield of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be improved by using a catalyst such as copper sulfate.
Aplicaciones Científicas De Investigación
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been used in a wide range of scientific research applications, including the study of DNA damage, mutagenesis, and carcinogenesis. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce DNA damage in vitro and in vivo, and to promote the development of liver tumors in rodents. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been used as a model compound for studying the metabolism and toxicity of azo dyes in humans and animals.
Propiedades
Número CAS |
17010-59-2 |
|---|---|
Nombre del producto |
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene |
Fórmula molecular |
C15H16ClN3 |
Peso molecular |
273.76 g/mol |
Nombre IUPAC |
4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3 |
Clave InChI |
XWOYTDRGTBUBEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Sinónimos |
4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




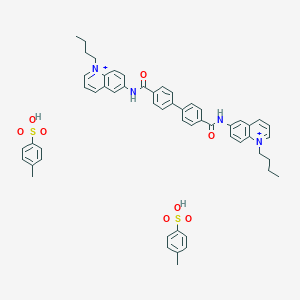
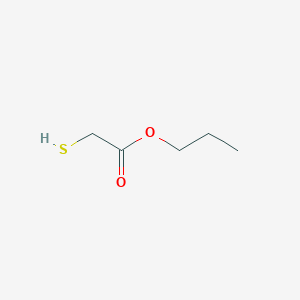
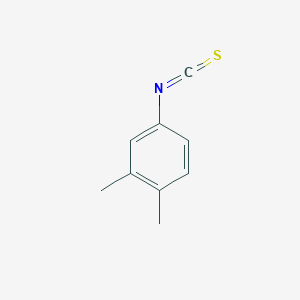

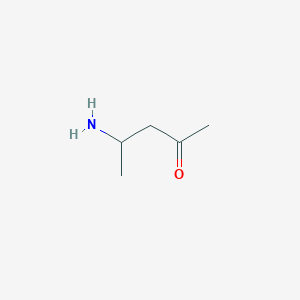
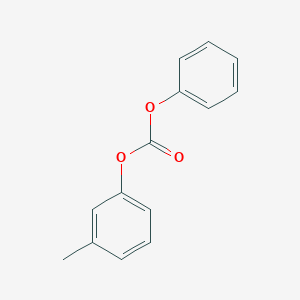
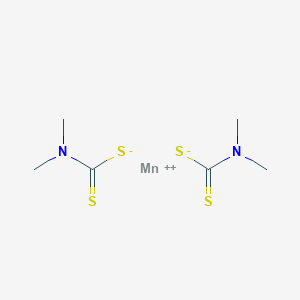

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)

